Isopropyl-beta-D-thiogalactopyranoside

Overview

Description

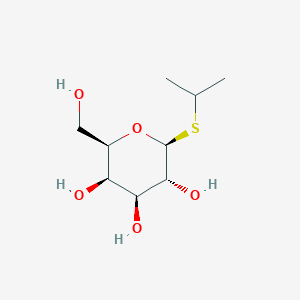

Isopropyl-beta-D-thiogalactopyranoside (IPTG) is a synthetic molecule widely used in molecular biology to induce recombinant protein expression in Escherichia coli systems. Structurally, IPTG is a thiogalactoside analog of lactose, featuring a sulfur atom replacing the oxygen in the galactose moiety and an isopropyl group at the β-1,6 position . Unlike lactose, IPTG is non-metabolizable, making it a "gratuitous inducer" that binds to the lac repressor protein with high affinity, derepressing the lac operon without being hydrolyzed by β-galactosidase . This property ensures sustained induction, which is critical for high-yield protein production .

IPTG is routinely employed in protocols involving T7 or lac-based expression vectors, with typical induction concentrations ranging from 0.1 to 1 mM . Its solubility in aqueous solutions (~238 mg/mL) and commercial availability in ready-to-use formulations (e.g., ReadyMade IPTG solution) further enhance its utility in laboratory settings .

Scientific Research Applications

Gene Expression Induction

One of the primary applications of IPTG is in the induction of protein expression in recombinant DNA technology. It is commonly used in cloning procedures where researchers need to confirm successful gene insertion. IPTG is often combined with X-Gal in blue-white screening techniques to differentiate between recombinant and non-recombinant colonies based on color changes .

| Application | Description |

|---|---|

| Gene Cloning | Induces expression of cloned genes in E. coli |

| Blue-White Screening | Differentiates recombinant colonies using X-Gal |

Protein Purification

Studies have demonstrated that IPTG can affect the quality of protein purification processes. For instance, when compared to other inducers like 1-β-D-galactopyranosyl-2-methylpropane, IPTG was shown to reduce bacterial growth more significantly, which can lead to higher yields of purified proteins . This characteristic makes IPTG a valuable tool in biochemistry and biotechnology.

Modulation of Gene Expression Systems

Recent research has explored modified versions of IPTG that enhance solubility and responsiveness in various bacterial systems. For example, photocaged forms of IPTG have been developed to improve light-responsive gene expression systems. These derivatives showed varying levels of induction efficiency compared to conventional IPTG .

| Derivative | Induction Efficiency |

|---|---|

| BC-cIPTG | ~70% |

| NP-cIPTG | ~50% |

| Conventional IPTG | 100% |

Case Study 1: IPTG in Protein Expression

In a study focusing on the expression of recombinant proteins in E. coli, researchers evaluated the effects of different IPTG concentrations on enzyme activity. The results indicated that optimal concentrations (typically around 1 mM) led to significant increases in protein yield while minimizing proteolysis during expression .

Case Study 2: Comparative Analysis with Other Inducers

A comparative study investigated the efficacy of IPTG versus newer C-glycoside analogues for inducing protein expression. The findings revealed that while IPTG was effective, the new analogues offered advantages such as reduced proteolysis and potentially higher-quality protein products . This highlights the ongoing research into enhancing protein expression systems.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which IPTG induces lac operon-driven gene expression?

IPTG acts as a gratuitous inducer of the lac operon by binding to the LacI repressor protein, which prevents the repressor from attaching to the operator region of the DNA. This allows RNA polymerase to initiate transcription of downstream genes (e.g., T7 RNA polymerase or β-galactosidase). For experimental validation, include controls such as uninduced cultures and monitor transcription via reporter genes (e.g., GFP or blue-white screening) .

Q. How do researchers determine the optimal IPTG concentration for induction in bacterial cultures?

Optimal IPTG concentrations vary by strain and plasmid system. For E. coli BL21(DE3), a typical range is 0.1–1 mM. Use dose-response experiments:

- Liquid cultures : Test 0.1–1 mM IPTG and measure protein yield via SDS-PAGE or enzymatic assays.

- Agar plates : 0.1–0.5 mM IPTG is standard for blue-white screening .

Low concentrations (e.g., 0.01 mM) may reduce metabolic burden in sensitive strains.

Q. What are the critical storage and handling protocols for IPTG to ensure stability?

- Storage : Dissolve in sterile water or buffer (50 mg/mL stock), filter-sterilize (0.2 μm), aliquot, and store at -20°C to prevent freeze-thaw degradation .

- Solubility : IPTG is soluble in water (>50 mg/mL) and methanol. Avoid repeated warming to >37°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent protein expression in IPTG-induced systems?

Common issues and solutions:

- Low yield : Optimize induction temperature (e.g., 16–30°C) and duration (4–24 hrs). Lower temperatures enhance solubility for toxic proteins .

- Leaky expression : Use lacIq-bearing strains (e.g., BL21(DE3)pLysS) to tighten repression.

- Validation : Analyze aliquots from induction timepoints via SDS-PAGE/Western blot .

Q. What methodologies enable temporal control of IPTG-mediated induction in dynamic gene expression studies?

Photocaged IPTG derivatives (e.g., nitrobenzyl-protected IPTG) allow UV-A light-triggered induction. This provides spatiotemporal resolution, reducing phenotypic heterogeneity in cultures. Applications include optogenetic regulation in Corynebacterium glutamicum for toxic metabolite production (e.g., valencene) .

Q. How does IPTG compare to natural inducers (e.g., lactose) in autoinduction systems?

IPTG is non-metabolizable, ensuring sustained induction without carbon source interference. In contrast, lactose requires hydrolysis by β-galactosidase, which may cause delayed or variable induction. For reproducible results, IPTG is preferred in high-throughput or quantitative studies .

Q. What quantitative approaches are used to correlate IPTG concentration with transcriptional output?

- qRT-PCR : Measure mRNA levels of target genes (e.g., lacZ) across IPTG concentrations.

- Flow cytometry : Use fluorescent reporters (e.g., GFP) to quantify induction homogeneity at single-cell resolution .

Q. How can researchers mitigate IPTG-induced toxicity in long-term cultures?

Comparison with Similar Compounds

Structural and Functional Analogues

Lactose

- Structure : Lactose (C₁₂H₂₂O₁₁) is a disaccharide composed of galactose and glucose linked by a β-1,4-glycosidic bond.

- Mechanism : Lactose is metabolized by E. coli to allolactose, which binds the lac repressor to induce operon expression.

- Applications : Primarily used in food industries and early-stage lac operon studies.

- Limitations : Requires β-galactosidase for activation, leading to variable induction efficiency due to metabolic dependency .

Methyl-β-D-thiogalactopyranoside (TMG)

- Structure : Similar to IPTG but with a methyl group instead of isopropyl.

- Mechanism : Binds the lac repressor but is hydrolyzed slowly by β-galactosidase.

- Applications : Less commonly used due to lower stability compared to IPTG.

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

- Structure : Chromogenic substrate with a nitrophenyl group.

- Mechanism: Hydrolyzed by β-galactosidase to release yellow o-nitrophenol.

Beta-D-thiogalactopyranoside Pentaacetate

- Structure : Acetylated derivative (C₁₆H₂₂O₁₀S) with altered solubility.

- Applications : Primarily a precursor for synthesizing other thiogalactosides .

Comparative Analysis

Table 1: Key Properties of IPTG and Analogues

Table 2: Research Findings Highlighting IPTG’s Advantages

Mechanistic and Practical Considerations

- Binding Affinity : IPTG’s isopropyl group enhances hydrophobic interactions with the lac repressor, resulting in stronger binding compared to lactose or TMG .

- Toxicity : High IPTG concentrations (>1 mM) may inhibit bacterial growth, necessitating optimization .

- Cost and Accessibility : IPTG is commercially available in purified forms (e.g., ≥99% purity) at moderate cost, whereas lactose and TMG are cheaper but less reliable for industrial-scale processes .

Preparation Methods

Traditional Synthesis Routes

Pentaacetylgalactose and Isopropylthiol Method

The earliest IPTG synthesis method involved β-D-galactose pentaacetate reacting with isopropylthiol in the presence of boron trifluoride (BF₃) as a Lewis acid catalyst . This method faced two critical limitations:

-

Toxicity and Odor : Isopropylthiol’s pungent smell and high toxicity necessitated specialized handling, making large-scale production hazardous .

-

Isomer Impurities : The reaction produced a β/α anomeric mixture, requiring laborious chromatography to isolate the desired β-form . Typical yields ranged from 40–60%, with final purity rarely exceeding 85% .

Modern Improved Methods

Ethyl Xanthate Substitution

A breakthrough came with replacing isopropylthiol with potassium ethyl xanthate, eliminating odor and toxicity concerns .

Reaction Mechanism

-

Step 1 : β-D-galactose pentaacetate dissolves in methylene chloride or chloroform, followed by addition of BF₃·Et₂O and potassium ethyl xanthate. The Lewis acid facilitates thioglycoside bond formation, yielding tetraacetylgalactose ethyl xanthate .

-

Step 2 : The intermediate reacts with 2-bromopropane in methanol/ethanol under sodium carbonate, producing isopropyl-β-D-thiotetraacetylgalactoside .

-

Step 3 : Alkaline hydrolysis (pH 10) with sodium methoxide removes acetyl groups, yielding IPTG with 98% purity .

Table 1 : Reaction Conditions for Ethyl Xanthate Method

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | BF₃·Et₂O, K ethyl xanthate | CH₂Cl₂ | 20–25°C | 4–6 h | 85% |

| 2 | 2-bromopropane, Na₂CO₃ | Methanol | 60°C | 6 h | 90% |

| 3 | NaOMe (pH 10) | Methanol | 20°C | 12–24 h | 98% |

Thiourea-Mediated Synthesis

Patent CN103087121A introduced thiourea as a safer nucleophile, avoiding xanthate-related byproducts .

Key Steps

-

Substitution : β-D-galactose pentaacetate reacts with thiourea in acetonitrile, forming S-tetraacetylgalactose isothiouronium fluoride .

-

Isopropylation : Treatment with 2-bromopropane in acetone yields the acetyl-protected IPTG precursor.

-

Deprotection : Methanolysis under sodium methoxide (pH 9–11) provides IPTG with 95% purity and <1% α-anomer .

Advantages :

Industrial-Scale Production

Catalyst Optimization

Recent patents emphasize zinc chloride (ZnCl₂) as a milder Lewis acid alternative to BF₃, enhancing reaction controllability at 50–80°C . This substitution reduces side reactions and improves yields to 92% in Step 1 .

Solvent Systems

-

Step 1 : 1,2-Dichloroethane replaces CH₂Cl₂ for higher boiling points (83°C vs. 40°C), enabling faster reaction kinetics .

-

Step 2 : Ethanol is preferred over methanol for reduced environmental toxicity and easier recycling .

Crystallization Protocols

Final IPTG purification uses methanol/acetone recrystallization, achieving >99% HPLC purity . Large-scale batches (10 kg+) employ gradient cooling (4°C to −20°C) to maximize crystal yield .

Analytical Characterization

Quality Control Metrics

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041052 | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of sulfur; [Promega MSDS] | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-93-1 | |

| Record name | Isopropyl β-D-thiogalactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl-β-D-thiogalactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.